N-Ethyldiethanolamine

Catalog No.
S1513158
CAS No.
139-87-7
M.F
C6H15NO2
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyldiethanolamine

CAS Number

139-87-7

Product Name

N-Ethyldiethanolamine

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]ethanol

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C6H15NO2/c1-2-7(3-5-8)4-6-9/h8-9H,2-6H2,1H3

InChI Key

AKNUHUCEWALCOI-UHFFFAOYSA-N

SMILES

CCN(CCO)CCO

Solubility

7.51 M
Very soluble in ethanol; slightly soluble in ethyl ether
In water, 1X10+6 mg/L at 25 °C (miscible)

Canonical SMILES

CCN(CCO)CCO

Detection and Analysis:

  • N-Ethyldiethanolamine (N-EDA) can be identified in various samples, including water, urine, and blood, using gas chromatography-mass spectrometry (GC-MS) . This technique separates and analyzes the components of a mixture, allowing for the detection and identification of N-EDA.

Previous applications:

  • N-EDA has been used in the past for the analysis of urine samples to detect metabolites of nitrogen mustards, which are anticancer drugs . These metabolites are the byproducts of the body's breakdown of the drugs.

N-Ethyldiethanolamine is a chemical compound with the molecular formula C6H15NO2C_6H_{15}NO_2 and a molecular weight of approximately 133.19 g/mol. It is classified as an aminodiol, specifically a derivative of diethanolamine where one of the amino hydrogen atoms has been replaced by an ethyl group. This compound appears as a colorless to light yellow liquid and is known for its role as a metabolite of nitrogen mustards, which are compounds often used in chemotherapy and as chemical warfare agents .

, particularly involving carbon dioxide (CO2). Research indicates that it exhibits higher reactivity with CO2 compared to other amines such as methyldiethanolamine and propyldiethanolamine. This reactivity is significant in applications related to carbon capture technologies . The second-order rate constant for the reaction between CO2 and N-ethyldiethanolamine at 303 K has been studied, highlighting its potential utility in environmental chemistry .

The synthesis of N-ethyldiethanolamine typically involves the reaction of diethanolamine with ethyl halides or ethyl alcohol under basic conditions. This process can be conducted using various methods, including:

  • Alkylation: Diethanolamine is treated with an ethyl halide (such as ethyl bromide) in the presence of a base like sodium hydroxide.
  • Transesterification: Ethyl alcohol can be reacted with diethanolamine under acidic conditions to yield N-ethyldiethanolamine.

These methods can be optimized based on desired yields and purity levels .

N-Ethyldiethanolamine finds applications across various industries, including:

  • Chemical Manufacturing: Used as an intermediate in the production of surfactants and emulsifiers.
  • Pharmaceuticals: Potentially utilized in drug formulations due to its biochemical properties.
  • Carbon Capture: Its high reactivity with CO2 makes it suitable for use in carbon capture systems aimed at reducing greenhouse gas emissions .
  • Personal Care Products: Employed in formulations for hair care and skin products due to its surfactant properties.

Studies on the interactions of N-ethyldiethanolamine focus primarily on its reactivity with carbon dioxide and other amines. Its performance in CO2 absorption processes has been compared with other amines, revealing its superior kinetics and efficiency. Such studies are crucial for developing effective carbon capture technologies .

N-Ethyldiethanolamine shares structural similarities with several other compounds, particularly other ethanolamines. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Characteristics
N-MethyldiethanolamineC6H15NO2C_6H_{15}NO_2Less reactive with CO2 compared to N-ethyldiethanolamine .
N,N-DiethylaminoethanolC6H15NOC_6H_{15}NOLacks hydroxyl groups; different solubility properties.
TriethanolamineC6H15NC_6H_{15}NContains three hydroxyl groups; used primarily as a surfactant.
N,N-Bis(2-hydroxyethyl)ethylamineC6H15NO2C_6H_{15}NO_2Similar structure but different reactivity profiles.

N-Ethyldiethanolamine's unique combination of functional groups allows it to participate effectively in carbon capture processes while also serving diverse roles in chemical manufacturing and pharmaceuticals. Its distinct reactivity sets it apart from other ethanolamines, making it a compound of interest in both industrial applications and research settings .

Physical Description

This is a chemical weapon precursor or chemical weapon impurity which is similar to methyldiethanolamine. See the chemical datasheet for methyldiethanolamine for more information.

Color/Form

Water-white liquid
Yellow liquid

XLogP3

0.1

Boiling Point

247.0 °C
247 degc C

Flash Point

208 °F (138 °C) (Open cup)

Density

1.0135 g/cu cm at 20 °C

LogP

log Kow = -1.01 (est)

Odor

Amine odo

Melting Point

-50.0 °C
-50 °C

UNII

143560H1KL

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 155 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 122 of 155 companies with hazard statement code(s):;
H315 (31.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (68.03%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (31.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (31.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.45X10-3 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

139-87-7

Wikipedia

N-ethyldiethanolamine

Methods of Manufacturing

Synthesis: Ethylamine with ethylene oxide.
A variety of substituted alkanolamines can be made by reaction of oxide with the appropriate amine. /Substituted alkanolamines/

General Manufacturing Information

Ethanol, 2,2'-(ethylimino)bis-: ACTIVE
Hydrolysis product of nitrogen mustards.
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals ... /may/ have been stockpiled or used as weapons, but ... are produced /and used/ in large quantities for purposes not prohibited by the Convention (2). Ethyldiethanolamine is listed in the CWC Annex on Chemicals under Schedule 3 (1).

Analytic Laboratory Methods

... Alkanolamines are analyzed by gas chromatography or wet test methods. /Alkanolamines/

Dates

Modify: 2023-08-15

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